molecular formula C11H11N3O3 B2630143 N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1203090-91-8

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2630143
CAS RN: 1203090-91-8
M. Wt: 233.227
InChI Key: DEXIHLVJBYUAFD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is involved in several synthetic pathways and structural studies. For example, heteroaromatic decarboxylative Claisen rearrangement reactions have been applied to furan-2-ylmethyl tosylacetates, among others, to yield 2,3-disubstituted heteroaromatic products (D. Craig et al., 2005). Additionally, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been determined, revealing insights into molecular configurations and interactions (S. Subhadramma et al., 2015).

Anticancer and Antimicrobial Activities

There's significant interest in the anticancer potential of derivatives of this compound. Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has shown potent and selective cytotoxic effects against leukemia cell lines (V. Horishny et al., 2021). Moreover, novel syntheses of naphtho-furan derivatives, including N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide, have demonstrated good antibacterial and antifungal activity (K. M. Nagarsha et al., 2023).

Anti-Inflammatory Evaluation

Some derivatives related to the core structure, like 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one, have been synthesized and tested for anti-inflammatory activity, showing efficacy comparable to standard drugs (Youness Boukharsa et al., 2018).

Synthesis Techniques and Applications

Research also includes the development of synthesis techniques for creating spiro-lactams and polysubstituted pyrroles through oxidative cyclization of N-furan-2-ylmethyl-β-enaminones, highlighting the compound's utility in generating novel organic structures (Hui Peng et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(12-7-9-3-2-6-17-9)8-14-11(16)4-1-5-13-14/h1-6H,7-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXIHLVJBYUAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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